molecular formula C10H8F3NO3 B2942400 2-phenyl-2-(trifluoroacetamido)acetic acid CAS No. 39801-62-2

2-phenyl-2-(trifluoroacetamido)acetic acid

Cat. No.: B2942400
CAS No.: 39801-62-2
M. Wt: 247.173
InChI Key: AFPBGEGBLXHXNY-UHFFFAOYSA-N
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Description

2-Phenyl-2-(trifluoroacetamido)acetic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a phenyl group, a trifluoroacetamido group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-phenyl-2-(trifluoroacetamido)acetic acid typically involves the reaction of phenylacetic acid with trifluoroacetic anhydride in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and the use of solvents such as dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-phenyl-2-(trifluoroacetamido)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-phenyl-2-(trifluoroacetamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(trifluoroacetamido)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, further affecting the compound’s activity .

Comparison with Similar Compounds

2-phenyl-2-(trifluoroacetamido)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBGEGBLXHXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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10.1 g
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17.8 g
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
42%

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